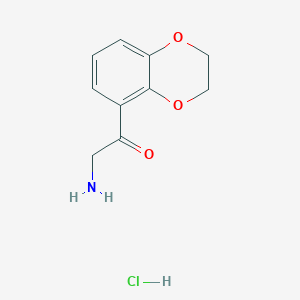

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

Übersicht

Beschreibung

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 . It is derived from hydroxytyrosol, a natural antioxidative catechol . The compound is obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios .

Synthesis Analysis

The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture . This process produces a non-activated o-quinone and generates structural analogues . The compound is obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is complex, with a molecular weight of 229.660 Da . The structure includes a 2,3-dihydro-1,4-benzodioxane ring, which is common in natural products and pharmaceutical compounds .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction occurs between the electrogenerated o-quinone and tertiary enamines . The insertion of an electron-withdrawing or electron-donating group on the catechol modifies their relative proportions, making the reaction regiospecific .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride include a molecular weight of 229.660 Da and a monoisotopic mass of 229.050568 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

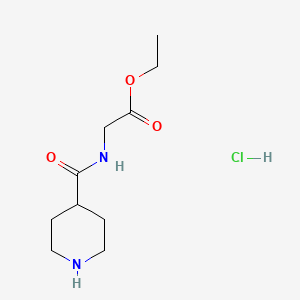

The compound has been used as a base for synthesizing new amino amides and amino esters, which were later isolated as hydrochlorides. These synthesized compounds have been examined for their anticonvulsant activity, demonstrating the potential of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride in the development of anticonvulsant medications (Arustamyan et al., 2019).

Synthesis of Therapeutic Compounds

This compound has also been a key component in synthesizing various derivatives that act as precursors to potential therapeutic compounds. The research demonstrates how reactions with nucleophilic amines can lead to the formation of carboxamides and aminomethylene derivatives, which are important in medicinal chemistry for creating new therapeutic agents (Bozzo et al., 2003).

Antibacterial and Antifungal Agents Synthesis

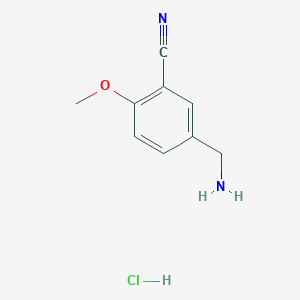

A variety of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides have been synthesized using this compound. These synthesized molecules displayed promising antibacterial and antifungal potential, highlighting the compound's role in creating new antimicrobial agents (Abbasi et al., 2020).

Anti-Diabetic Agent Development

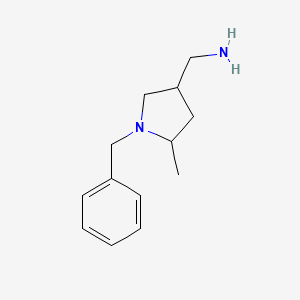

The compound has been instrumental in the synthesis of new molecules with anti-diabetic potentials. The synthesized compounds showed varying degrees of inhibitory activities against α-glucosidase enzyme, marking their significance in the treatment of type-2 diabetes (Abbasi et al., 2023).

Development of Anti-Hypertensive Drugs

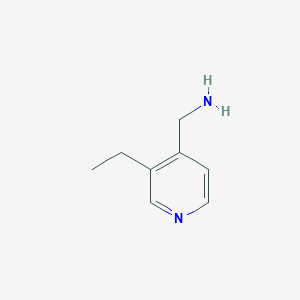

It has been used in the synthesis of intermediates for the preparation of anti-hypertensive agents like Doxazosin. This process illustrates the compound's importance in the development of cardiovascular drugs, especially those targeting hypertension (Ramesh et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with 5-ht 1 and 5-ht 2c receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as partial agonists at 5-ht 1 and 5-ht 2c receptors

Biochemical Pathways

The interaction with 5-ht receptors suggests that it may influence serotonin signaling pathways .

Result of Action

Similar compounds have been found to reduce 5-hiaa levels in the striatum and exhibit antiaggressive behavior in vivo .

Eigenschaften

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEPIKAXTCHOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

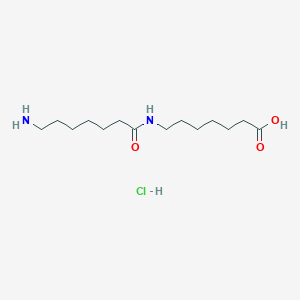

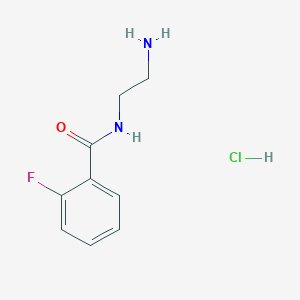

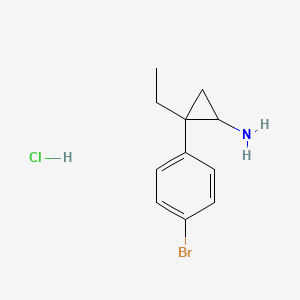

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)